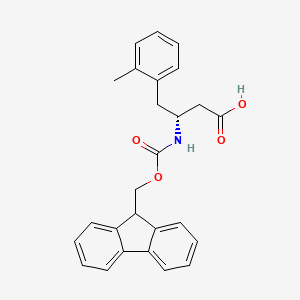

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is a chiral carboxylic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and an o-tolyl (ortho-methylphenyl) substituent. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The o-tolyl moiety introduces steric and electronic effects that influence molecular interactions, making this compound valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSGJRFPFRIFNX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, commonly referred to as Fmoc-o-tolyl-butyric acid, is a complex organic compound that serves as a protected amino acid derivative. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an o-tolyl group, and a butanoic acid moiety. The Fmoc group is widely used in peptide synthesis as a protective group, facilitating selective reactions during the formation of peptide bonds. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Key Functional Groups

- Fmoc Group : This protective group enhances the stability and solubility of the compound, making it suitable for various synthetic applications.

- o-Tolyl Group : The presence of the o-tolyl moiety may enhance the compound's interactions with biological systems.

Peptide Synthesis Applications

The primary biological activity associated with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid arises from its role as a building block in peptide synthesis. The Fmoc group allows for the selective formation of peptide bonds while protecting the amino group from unwanted reactions. This capability is crucial in synthesizing peptides that can exhibit various biological activities depending on their sequences and structures.

Potential Therapeutic Applications

Research indicates that peptides synthesized using this compound may have diverse therapeutic potentials, including:

- Antimicrobial Activity : Peptides derived from similar structures have shown promise in combating bacterial infections.

- Anti-inflammatory Properties : Certain peptides can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

- Cancer Therapy : Peptides synthesized from this compound may interfere with signaling pathways involved in tumor growth and metastasis.

Interaction Studies

Understanding how (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid interacts with biological targets is essential for advancing its clinical applications. Interaction studies focus on:

- Binding Affinity : Evaluating how effectively synthesized peptides bind to target proteins or receptors.

- Mechanisms of Action : Investigating how these interactions influence cellular processes and therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Amino)-butanoic acid | Basic structure without protective groups | Building block in peptides |

| 3-(Fluorenylmethyloxycarbonyl)-alanine | Contains only alanine with Fmoc protection | Used in peptide synthesis |

| 4-(Phenylthio)-3-(methoxycarbonyl)-butanoic acid | Features a phenylthio group | Antioxidant properties |

This table illustrates the diversity of structural features and associated biological activities among compounds related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Physicochemical and Bioactivity Profiles

Key Observations:

Lipophilicity and Steric Effects :

- The 4-tert-butylphenyl analog (CAS 401916-49-2) exhibits higher lipophilicity than the o-tolyl derivative, which may enhance membrane permeability but reduce aqueous solubility .

- The o-tolyl group in the target compound provides moderate steric hindrance, balancing binding affinity and synthetic feasibility .

Esterification (e.g., methoxy-4-oxobutanoic acid in CAS 2044710-58-7) may increase metabolic stability but reduce carboxylic acid-mediated interactions .

Bioactivity and Target Correlations

Evidence from hierarchical clustering of bioactivity profiles () indicates that compounds with similar structural features cluster into groups with shared modes of action. For example:

- Hydrophobic substituents (e.g., tert-butylphenyl, o-tolyl) correlate with activity against enzymes requiring hydrophobic binding pockets, such as proteases or kinases .

- Electron-deficient aromatic rings (e.g., trifluoromethylphenyl) may enhance interactions with electron-rich protein domains, as observed in virtual screening studies targeting kinases like BTK or MMP-9 .

Preparation Methods

Arndt-Eistert Homologation Protocol

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid typically involves the Arndt-Eistert homologation protocol , which is widely used for converting α-amino acids into β-amino acids. This method consists of two main steps:

- Activation of the α-amino acid : The commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acid is activated using diazomethane. This step introduces a diazo group to the molecule.

- Homologation reaction : The diazo intermediate undergoes Wolff rearrangement in the presence of silver oxide or other catalysts, resulting in the formation of the β-amino acid structure.

This method yields high efficiency and purity, making it suitable for synthesizing complex β-amino acids like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group incorporated in this compound is ideal for solid-phase peptide synthesis (SPPS). The preparation involves:

- Coupling reactions : The amino group protected by Fmoc ensures selective reactions with carboxylic acids or activated esters.

- Deprotection : The Fmoc group is removed under mild alkaline conditions (e.g., piperidine in DMF), exposing the amino group for subsequent reactions.

- Chain elongation : Using iterative coupling and deprotection cycles, the desired peptide or amino acid derivative is synthesized.

SPPS allows for precise control over stereochemistry and sequence, which is critical for synthesizing enantiomerically pure compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid.

General Chemical Synthesis Pathway

The compound can also be synthesized through conventional organic synthesis techniques involving:

- Fmoc protection :

- The amino group is protected using Fmoc chloride in an organic solvent like dichloromethane or acetonitrile.

- Base catalysts such as triethylamine are used to facilitate the reaction.

- Chiral resolution :

- To ensure the R configuration at the chiral center, enantiopure starting materials or chiral catalysts are employed during synthesis.

- Final assembly :

Optimization Strategies

To improve yield and efficiency during synthesis:

Data Table: Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Fmoc Protection | Fmoc chloride in dichloromethane | Requires base catalyst like TEA |

| Homologation Reaction | Diazomethane followed by Wolff rearrangement | Silver oxide as catalyst |

| Deprotection | Piperidine in DMF | Mild alkaline conditions |

| Purification | HPLC | Achieves >95% purity |

| Storage | -80°C or -20°C | Prevents degradation |

Q & A

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with Fmoc-protection of the amino group followed by coupling with o-tolyl-substituted intermediates. Key steps include:

- Fmoc Protection : Use fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to protect the amino group .

- Coupling Reactions : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the o-tolylbutanoic acid moiety .

- Deprotection : Mild basic conditions (e.g., 20% piperidine in DMF) to remove the Fmoc group selectively .

Purity Optimization : - Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Monitor intermediates via thin-layer chromatography (TLC) and confirm final product identity using -NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

The Fmoc group serves as a temporary protective group for amines, enabling orthogonal deprotection strategies:

- Stability : Resistant to acidic conditions but cleaved under mild basic conditions (e.g., piperidine), preserving acid-labile side chains .

- Solubility : Enhances solubility in polar aprotic solvents (e.g., DMF), critical for solid-phase peptide synthesis (SPPS) .

- Monitoring : UV-active fluorenyl moiety allows real-time reaction monitoring via UV-Vis spectroscopy at 301 nm .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Structural Confirmation :

- -NMR and -NMR to verify stereochemistry and substituent positions .

- FT-IR for identifying carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) .

- Melting point analysis to detect impurities .

- Mass Analysis :

- HRMS (ESI or MALDI-TOF) for exact mass determination .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

- Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the coupling step to enforce (R)-configuration .

- Chiral Chromatography :

- Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Compare retention times with racemic mixtures to confirm enantiomeric excess (ee) ≥ 98% .

- Dynamic Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Q. What strategies address contradictory bioactivity data in target interaction studies?

- Target Validation :

- Use CRISPR-Cas9 knockouts to confirm specificity for suspected receptors (e.g., GPCRs) .

- Cross-validate binding assays (SPR, ITC) with cellular functional assays (e.g., cAMP modulation) .

- Structural Analysis :

Q. How do substituent modifications (e.g., o-tolyl vs. nitrophenyl) impact biological activity?

- Electron-Withdrawing Groups (e.g., NO) :

- Enhance reactivity in electrophilic aromatic substitution, improving enzyme inhibition (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Reduce metabolic stability due to increased susceptibility to nitroreductases .

- Electron-Donating Groups (e.g., o-tolyl) :

- Improve lipophilicity (logP), enhancing blood-brain barrier penetration .

- Increase steric hindrance, potentially reducing off-target effects .

Methodology :

- Synthesize analogs via Suzuki-Miyaura cross-coupling to vary aryl groups .

- Compare IC values in enzyme inhibition assays and ADMET profiles .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- MD Simulations :

- GROMACS to model membrane permeability and plasma protein binding .

- Metabolite Prediction :

- GLORYx for identifying Phase I/II metabolic pathways .

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

- Accelerated Reaction Rates :

- Reduce coupling reaction times from 12 hours to 30 minutes under microwave irradiation (100°C, 150 W) .

- Enhanced Yield :

- Achieve >90% yield in Fmoc deprotection steps using controlled microwave heating (50°C, 20% piperidine/DMF) .

- Energy Efficiency :

- Lower solvent volumes (2–5 mL vs. 20 mL in conventional methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.